molecular formula C9H15N3O2 B2549267 Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 98013-35-5

Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2549267
CAS No.: 98013-35-5
M. Wt: 197.238
InChI Key: KQAQHURASVLKBV-UHFFFAOYSA-N
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Description

Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions, often catalyzed by copper(I) salts.

  • Step 1: Synthesis of Azide Intermediate:
    • React tert-butylamine with sodium azide in the presence of a suitable solvent to form tert-butyl azide.
    • Reaction conditions: Room temperature, aqueous medium.
  • Step 2: Cycloaddition Reaction:
    • Combine tert-butyl azide with ethyl propiolate in the presence of a copper(I) catalyst.
    • Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
  • Step 3: Purification:
    • Purify the product using column chromatography or recrystallization techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

  • Substitution Reactions:
    • Nucleophilic substitution at the ester group can lead to the formation of different derivatives.
    • Common reagents: Alcohols, amines.
  • Reduction Reactions:
    • Reduction of the ester group to the corresponding alcohol.
    • Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Oxidation Reactions:
    • Oxidation of the triazole ring can yield various oxidized products.
    • Common reagents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
  • Substitution reactions can yield a variety of esters and amides.
  • Reduction reactions produce alcohol derivatives.
  • Oxidation reactions result in oxidized triazole compounds.

Scientific Research Applications

Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

  • Medicinal Chemistry:
    • Used as a building block for the synthesis of pharmaceutical compounds.
    • Potential applications in the development of antifungal, antibacterial, and anticancer agents.
  • Materials Science:
    • Utilized in the synthesis of polymers and advanced materials.
    • Applications in the development of coatings, adhesives, and nanomaterials.
  • Organic Synthesis:
    • Employed as a versatile intermediate in the synthesis of complex organic molecules.
    • Used in the preparation of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring can form strong interactions with biological targets, leading to its biological activity.

Comparison with Similar Compounds

Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:

  • Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-5-carboxylate:
    • Similar structure but different position of the carboxylate group.
    • May exhibit different reactivity and biological activity.
  • Mthis compound:
    • Similar structure but different ester group.
    • May have different physical and chemical properties.
  • 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid:
    • Similar structure but different functional group (carboxylic acid instead of ester).
    • Different solubility and reactivity profiles.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its applications and mechanisms of action will continue to expand its utility in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethyl 1-tert-butyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-5-14-8(13)7-6-12(11-10-7)9(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAQHURASVLKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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